molecular formula C16H14N2S B11769710 3-(4-(o-Tolyl)thiazol-2-yl)aniline

3-(4-(o-Tolyl)thiazol-2-yl)aniline

Cat. No.: B11769710
M. Wt: 266.4 g/mol
InChI Key: OOEYTLUARGINHI-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) and Aniline (B41778) Scaffolds in Modern Chemical Research

The structural backbone of 3-(4-(o-Tolyl)thiazol-2-yl)aniline is composed of two critical moieties: a thiazole ring and an aniline group. Both of these scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. ontosight.ai

Thiazole Scaffold: The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. nih.govnih.gov This structural motif is present in a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities. nih.govnih.gov Its versatility stems from the ability of the thiazole ring to participate in various chemical interactions, including hydrogen bonding and pi-pi stacking, which are crucial for binding to biological targets. nih.gov Thiazole derivatives are known to exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govresearchgate.net The presence of the thiazole ring is a key feature in drugs such as the antiretroviral ritonavir (B1064) and the anti-inflammatory meloxicam. wikipedia.org

Aniline Scaffold: Aniline, a primary aromatic amine, is a fundamental building block in organic synthesis. mdpi.com Anilino derivatives are prevalent in a vast number of biologically relevant molecules and are essential intermediates in the synthesis of dyes, polymers, and pharmaceuticals. mdpi.comdrugbank.com The amino group on the aniline scaffold can act as a hydrogen bond donor and a nucleophile, making it a key interaction point in many biological systems. mdpi.com The development of methods for the functionalization of aniline scaffolds is an active area of research, aiming to create novel derivatives with specific electronic and steric properties for various applications. mdpi.com

The combination of these two scaffolds in a single molecule, as in the case of thiazolyl-anilines, creates a platform for the development of compounds with unique and potentially synergistic biological activities. nih.gov

Historical Development and Evolution of Thiazole and Anilino-Thiazole Chemistry

The history of thiazole chemistry is intrinsically linked to the pioneering work of German chemist Arthur Hantzsch. In 1887, Hantzsch reported a method for the synthesis of thiazoles by reacting α-haloketones with thioamides. synarchive.comthieme.de This reaction, now known as the Hantzsch thiazole synthesis , remains one of the most common and versatile methods for constructing the thiazole ring. nih.govorganic-chemistry.orgyoutube.com Hantzsch's work laid the foundation for the systematic exploration of thiazole chemistry, leading to the synthesis of a vast number of derivatives. thieme.deresearchgate.net

The evolution of anilino-thiazole chemistry followed the development of reliable methods for thiazole synthesis. The Hantzsch synthesis, for instance, can be adapted to produce aminothiazoles by using thiourea (B124793) as the thioamide component. nih.govyoutube.com These aminothiazoles can then serve as precursors for more complex anilino-thiazole derivatives. Over the decades, numerous modifications and new synthetic routes have been developed to improve the efficiency and scope of thiazole and anilino-thiazole synthesis, including the use of microwave-assisted organic synthesis to accelerate reaction times and improve yields. nih.gov The ongoing research in this area focuses on creating novel anilino-thiazole structures with tailored properties for applications in medicinal chemistry and materials science. nih.gov

Structural Classification and Nomenclature of Substituted Thiazolyl-Anilines

Substituted thiazolyl-anilines can be classified based on several structural features, including the substitution pattern on both the aniline and thiazole rings, and the point of attachment between the two moieties.

Classification based on Linkage:

2-Anilino-thiazoles: The aniline group is attached to the C2 position of the thiazole ring.

4-Anilino-thiazoles: The aniline group is attached to the C4 position of the thiazole ring.

5-Anilino-thiazoles: The aniline group is attached to the C5 position of the thiazole ring.

Classification based on Substitution: Further classification is based on the nature and position of substituents on either the phenyl ring of the aniline moiety or the available positions on the thiazole ring. For instance, the presence of alkyl, halogen, or other functional groups will define a specific subclass of compounds.

Nomenclature: The systematic naming of these compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For the compound This compound , the nomenclature can be broken down as follows:

aniline: This is the parent name, indicating a benzene (B151609) ring with an amino group. The amino group is at position 1 of this ring.

3-(...) : This indicates that the substituent is attached to the 3rd position (meta) of the aniline ring.

(...thiazol-2-yl) : The substituent is a thiazole ring connected via its 2nd position.

4-(o-Tolyl)... : The thiazole ring itself is substituted at its 4th position with an "o-tolyl" group.

o-Tolyl : This is a toluene (B28343) (methylbenzene) substituent attached via the ortho (position 2) of its own ring.

An alternative name for this compound is 3-[4-(2-methylphenyl)-1,3-thiazol-2-yl]aniline .

Below is a table detailing the structural information for the title compound and related structures.

PropertyValue
Compound Name This compound
Synonyms 3-[4-(2-methylphenyl)-1,3-thiazol-2-yl]aniline
Molecular Formula C₁₆H₁₄N₂S
Parent Scaffolds Aniline, Thiazole
Key Substituents o-Tolyl group at C4 of thiazole, Anilino group at C2 of thiazole (meta-substituted)

Properties

Molecular Formula

C16H14N2S

Molecular Weight

266.4 g/mol

IUPAC Name

3-[4-(2-methylphenyl)-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C16H14N2S/c1-11-5-2-3-8-14(11)15-10-19-16(18-15)12-6-4-7-13(17)9-12/h2-10H,17H2,1H3

InChI Key

OOEYTLUARGINHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CSC(=N2)C3=CC(=CC=C3)N

Origin of Product

United States

Synthetic Methodologies for 3 4 O Tolyl Thiazol 2 Yl Aniline and Analogous Systems

Conventional Synthetic Routes to 2-Substituted Thiazoles and their Aminated Derivatives

The formation of the 2-aminothiazole (B372263) scaffold is a cornerstone of heterocyclic synthesis, with several reliable methods having been established over more than a century of research.

The Hantzsch thiazole (B1198619) synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely used methods for the preparation of thiazole derivatives. organic-chemistry.orgwikipedia.orgyoutube.comresearchgate.net The reaction classically involves the condensation of an α-haloketone with a thioamide. youtube.com The mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization via the thioamide's nitrogen atom attacking the ketone's carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. youtube.com

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by simply varying the substituents on the two primary reactants. For the synthesis of 2-aminothiazoles, thiourea (B124793) or its N-substituted derivatives are used in place of a simple thioamide. organic-chemistry.org

This method is a direct application of the Hantzsch synthesis tailored for producing 2-aminothiazoles. The reaction condenses an α-halo ketone with a thiourea derivative. organic-chemistry.orgchemicalbook.com The use of unsubstituted thiourea yields a primary 2-aminothiazole, while N-substituted thioureas lead to secondary or tertiary amines at the 2-position. nih.govresearchgate.netrsc.orgucm.es The reaction is typically carried out in a protic solvent like ethanol (B145695) and often requires heating at reflux. chemicalbook.com The initial product is usually the hydrohalide salt of the aminothiazole, which is then neutralized with a base to afford the final product. youtube.com Numerous variations have been developed to improve yields and simplify conditions, including microwave-assisted syntheses and the use of eco-friendly solvents. nih.gov

Reactant 1 (α-Halo Ketone)Reactant 2 (Thiourea Deriv.)ProductConditionsReference
2-Bromo-1-(p-tolyl)ethanoneThiourea4-(p-Tolyl)thiazol-2-amineEthanol, Reflux, 1h chemicalbook.com
2-Chloro-1-(imidazo[2,1-b]thiazol-5-yl)ethanonesN-PhenylthioureasN-Phenyl-4-(imidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesMicrowave, Methanol nih.gov
α-Bromo-1,3-diketonesN-Arylthioureas2-(N-Arylamino)-5-acyl-4-methylthiazolesN/A nih.govresearchgate.net
2-BromoacetophenonesThiourea2-Amino-4-arylthiazolesSolvent-free organic-chemistry.org

The most direct approach to synthesizing 3-(4-(o-Tolyl)thiazol-2-yl)aniline is a Hantzsch reaction that brings together two custom-designed precursors: 2-bromo-1-(o-tolyl)ethanone (B1281384) and N-(3-aminophenyl)thiourea . This strategy builds the thiazole ring with the required substituents already in their final positions.

The synthesis of the precursors proceeds as follows:

2-bromo-1-(o-tolyl)ethanone : This α-haloketone can be prepared from the commercially available 2'-methylacetophenone. Standard bromination methods, such as reaction with elemental bromine (Br₂) in a suitable solvent like acetic acid or using N-bromosuccinimide (NBS), can achieve the α-bromination of the ketone. organic-chemistry.orgmdpi.com

N-(3-aminophenyl)thiourea : This N-arylthiourea derivative can be synthesized from 1,3-phenylenediamine. One common method involves the reaction of the diamine with an isothiocyanate. aip.org Alternatively, reaction with ammonium (B1175870) thiocyanate (B1210189) in an acidic medium can also yield the desired thiourea. ijcrt.org Care must be taken to achieve mono-substitution.

Once the precursors are obtained, their condensation under standard Hantzsch conditions (e.g., refluxing in ethanol) would yield the target molecule, this compound. nih.govresearchgate.net

Introduction of the o-Tolyl Substituent at the Thiazole 4-Position

The placement of the o-tolyl group at the C4 position of the thiazole ring is a direct consequence of the Hantzsch synthesis mechanism. The C4 and C5 atoms of the thiazole ring originate from the α-carbon and the carbonyl carbon of the α-haloketone, respectively. Therefore, by selecting 2-bromo-1-(o-tolyl)ethanone as the ketone component, the o-tolyl group, which is attached to the carbonyl carbon, is directly incorporated at the 4-position of the resulting thiazole. nih.gov

Introduction of the Aniline (B41778) Substituent at the Thiazole 2-Position and the Aniline's Meta-Substitution

Introducing the 3-aminophenyl (aniline) moiety at the C2 position can be accomplished through two primary synthetic routes.

The first and more direct route, as outlined in section 2.1.3, involves using N-(3-aminophenyl)thiourea as the thio-component in the Hantzsch synthesis. nih.govresearchgate.net The N-substituted nitrogen of this thiourea becomes the N3 atom of the thiazole ring, while the other nitrogen atom becomes the exocyclic amino group at C2, directly yielding the desired 2-(3-aminophenylamino)thiazole structure, which is a tautomer of the target imine.

An alternative, multi-step strategy involves first synthesizing a 2-halo-4-(o-tolyl)thiazole intermediate, followed by a cross-coupling reaction to introduce the aniline group.

Synthesis of 2-Halo-4-(o-tolyl)thiazole : This intermediate can be prepared from 4-(o-tolyl)thiazol-2-amine (B1582106) (itself synthesized from 2-bromo-1-(o-tolyl)ethanone and unsubstituted thiourea) via a Sandmeyer-type reaction. Diazotization of the 2-amino group followed by treatment with a copper(I) halide (CuBr or CuCl) would yield the corresponding 2-bromo- or 2-chloro-4-(o-tolyl)thiazole. Commercial availability of analogs like 2-bromo-4-(p-tolyl)thiazole (B1519183) suggests the feasibility of this route. lookchem.com

Buchwald-Hartwig Amination : With the 2-halothiazole in hand, the 3-aminophenyl group can be introduced using a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. organic-chemistry.org This reaction couples an aryl halide with an amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃). nih.govresearchgate.net Reacting 2-bromo-4-(o-tolyl)thiazole with 1,3-phenylenediamine would selectively couple one of the amino groups to the C2 position of the thiazole, furnishing the final product. This method is particularly useful for constructing C-N bonds that might be challenging to form via classical methods. researchgate.net

Aryl HalideAmineCatalyst / LigandBaseConditionsReference
Immobilized 2-haloarenesAnilinesPalladiumN/A100 °C nih.gov
ChlorobenzeneAnilineγ-Fe₂O₃@MBD/Pd-CoN/AWater, 80-100 °C researchgate.net
3-Bromo-4-indolylmaleimideAnilinesPd₂(dba)₃ / XantphosCs₂CO₃Toluene (B28343), 100 °C researchgate.net

Coupling Reactions for C-N Bond Formation

The formation of the crucial C-N bond linking the aniline and thiazole moieties in compounds like this compound is often achieved through advanced cross-coupling reactions. These methods are indispensable in modern organic synthesis for their efficiency and broad substrate scope.

The Buchwald-Hartwig amination stands out as a powerful and widely adopted method for constructing C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the union of amines with aryl halides or triflates. wikipedia.orgyoutube.com In the context of synthesizing 2-aminoarylthiazoles, this reaction could involve coupling a pre-functionalized thiazole halide with an aniline or, conversely, an aminothiazole with an aryl halide. The versatility of this reaction allows for the synthesis of a wide array of aryl amines, often replacing harsher, more traditional methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org The effectiveness of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, with bulky, electron-rich phosphine ligands (such as XPhos, SPhos) and bidentate phosphine ligands (like BINAP and DPF) being developed to improve reaction rates, yields, and substrate scope, even extending to primary amines. wikipedia.orgyoutube.com The catalytic cycle is generally understood to involve three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, subsequent reaction with the amine, and finally, reductive elimination to yield the desired N-aryl product and regenerate the catalyst. youtube.com This methodology has been successfully applied to the synthesis of various N-aryl heterocyclic compounds, including 5-(het)arylamino-1,2,3-triazole derivatives. researchgate.netnih.gov

Another significant, though often requiring harsher conditions, method is the Ullmann condensation. This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine at elevated temperatures. While historically important, the development of more versatile palladium-catalyzed systems has somewhat superseded the traditional Ullmann reaction. However, modern modifications continue to enhance its utility.

These coupling strategies are fundamental for linking the pre-formed thiazole and aniline rings, offering a modular approach to the synthesis of the target compound and its analogs.

Modern and Sustainable Synthetic Approaches

Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient methodologies. The synthesis of thiazole and aniline frameworks has benefited significantly from these modern approaches, which align with the principles of green chemistry.

Green Chemistry Principles in Thiazole Synthesis (e.g., Microwave-Assisted, Ultrasound, Solvent-Free, Green Solvents)

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. bohrium.comnih.govresearchgate.netbepls.com These principles have been successfully applied to thiazole synthesis.

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields compared to conventional heating methods. mdpi.comnih.govtandfonline.comnih.govtandfonline.com For instance, the Hantzsch thiazole synthesis, a cornerstone reaction, can be performed efficiently under microwave irradiation. nih.gov One-pot, three-component reactions to produce thiazole derivatives have been reported to proceed in as little as 2-3 minutes under microwave heating at 500 W. mdpi.comtandfonline.com This technique often eliminates the need for a catalyst and can be performed under solvent-free conditions, further enhancing its green credentials. nih.gov

Ultrasound-assisted synthesis is another energy-efficient technique that accelerates reactions through acoustic cavitation. bohrium.comscilit.comnih.govmdpi.comtandfonline.com The synthesis of thiazoles and related heterocycles under ultrasonic irradiation offers advantages such as shorter reaction times, mild conditions, and high yields. nih.govmdpi.comtandfonline.com This method is often employed in conjunction with green catalysts, such as modified chitosan, to create highly efficient and sustainable synthetic protocols. bohrium.comnih.gov

Solvent-free reactions , also known as solid-state reactions, eliminate the need for potentially toxic and volatile organic solvents. nih.govorganic-chemistry.orgresearchgate.net The Hantzsch condensation of α-bromoacetophenones with thiourea, for example, can proceed to completion in seconds without a catalyst or solvent, with products obtained in good yields after simple workups. organic-chemistry.orgresearchgate.net

The use of Green Solvents provides a safer alternative to traditional organic solvents. Water, polyethylene (B3416737) glycol (PEG), and ionic liquids are prominent examples. bohrium.combepls.commdpi.com Water has been used as a solvent for multicomponent reactions to synthesize trisubstituted thiazoles, offering high yields and avoiding harmful by-products. bepls.com Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, have also proven effective and reusable for thiazole synthesis. researchgate.net

Comparison of Green Synthetic Methods for Thiazole Synthesis

MethodTypical Reaction TimeKey AdvantagesExample Application
Microwave-Assisted2-15 minutes mdpi.comnih.govRapid heating, high yields, reduced side reactions. mdpi.comtandfonline.comOne-pot three-component synthesis of thiazolyl-pyridazinediones. mdpi.com
Ultrasound-Assisted20-30 minutes tandfonline.comEnergy efficient, enhanced reaction rates, mild conditions. nih.govmdpi.comSynthesis of 1,3-thiazoles using a recyclable biocatalyst. nih.govmdpi.com
Solvent-FreeSeconds to minutes organic-chemistry.orgEliminates solvent waste, simple workup, high atom economy. nih.govresearchgate.netHantzsch condensation of α-haloketones and thioureas. organic-chemistry.orgresearchgate.net
Green Solvents (e.g., Water, DES)Variable (hours) researchgate.netbepls.comNon-toxic, biodegradable, often recyclable. bohrium.comresearchgate.netDomino reaction in water to form trisubstituted thiazoles. bepls.com

Catalytic Methods for Thiazole and Aniline Construction (e.g., Metal-Catalyzed, Organocatalysis)

Catalysis is a cornerstone of modern synthesis, offering pathways to complex molecules with high efficiency and selectivity.

Metal-catalyzed reactions are prevalent in the construction of both thiazole and aniline moieties. Copper(II) bromide has been used as an efficient and inexpensive reagent for the α-bromination of ketones, which is a key step in one-pot syntheses of 2-aminothiazoles. clockss.org Palladium catalysts are central to C-N bond-forming reactions like the Buchwald-Hartwig amination, which is crucial for linking the aniline group to the thiazole ring. wikipedia.org Copper-catalyzed reactions are also employed for direct C-H arylation of heterocycles, providing an alternative route to substituted thiazoles. organic-chemistry.org

Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals. beilstein-journals.orgnih.gov Amino acids, such as D,L-alanine, have been reported to work as green organocatalysts in the electrochemical synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas. beilstein-journals.orgnih.govbeilstein-journals.org Natural biopolymers like chitosan, and its modified forms, have been developed as effective, heterogeneous, and recyclable basic catalysts for thiazole synthesis, often in conjunction with ultrasound irradiation. bohrium.comnih.gov

One-Pot and Multicomponent Reaction Strategies

The synthesis of 2-aminothiazoles is particularly well-suited to these strategies. A common one-pot method involves the initial α-halogenation of a ketone followed by in-situ condensation with a thiourea derivative. clockss.orgtandfonline.com For example, using copper(II) bromide to generate an α-bromo ketone from an aromatic ketone, which then reacts with thiourea in the same pot, provides a facile route to 4-aryl-2-aminothiazoles in good to excellent yields. clockss.org Various four-component reactions have also been developed to create highly substituted thiazoles from simple, readily available starting materials like ketones, aldehydes, ammonium salts, and elemental sulfur. nih.gov These MCRs offer a powerful tool for rapidly building molecular diversity. acs.orgiau.ir

Electrochemical Synthesis of 2-Aminothiazole Scaffolds

Organic electrosynthesis is a modern and sustainable technique that uses electrons as a "reagent" to drive chemical transformations, avoiding the need for conventional, and often toxic, oxidizing or reducing agents. beilstein-journals.orgnih.govresearchgate.net The synthesis of 2-aminothiazoles has been successfully achieved using electrochemical methods. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net

A typical electrochemical approach involves the reaction of ketones with thioureas in an undivided cell using simple graphite (B72142) electrodes. nih.govresearchgate.net The reaction is often mediated by an iodide salt, such as ammonium iodide (NH₄I). beilstein-journals.orgnih.govbeilstein-journals.org In this process, the iodide ion is oxidized at the anode to generate a reactive iodine species, which then performs an in-situ α-iodination of the ketone. This α-iodoketone intermediate is then consumed in a subsequent condensation with thiourea to form the thiazole ring. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This one-pot process is external-oxidant-free and avoids the pre-functionalization of substrates, representing a green and efficient alternative for the construction of the 2-aminothiazole scaffold. beilstein-journals.orgnih.gov

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and extending the scope of synthetic methodologies.

The most fundamental route to thiazoles is the Hantzsch thiazole synthesis , first described in 1887. synarchive.comnih.gov The mechanism involves the reaction of an α-haloketone with a thioamide (or thiourea for 2-aminothiazoles). synarchive.comyoutube.com The reaction begins with a nucleophilic attack by the sulfur atom of the thioamide onto the α-carbon of the haloketone, displacing the halide in an SN2 reaction. The resulting intermediate then undergoes cyclization via an intramolecular attack of the nitrogen atom on the carbonyl carbon. A subsequent dehydration step yields the final aromatic thiazole ring. youtube.com

In modern one-pot electrochemical syntheses , a plausible mechanism involves the anodic oxidation of iodide ions to generate an electrophilic iodine species. beilstein-journals.orgbeilstein-journals.org This species reacts with the ketone to form an α-iodoketone as a key intermediate. This intermediate then undergoes the classical Hantzsch-type condensation with thiourea to form the 2-aminothiazole product. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

For cascade reactions , such as the synthesis of thiazolines from thioamides and γ-bromo crotonate derivatives, the proposed mechanism starts with an SN2 substitution of the bromide. nih.gov The resulting iminium intermediate is deprotonated to form an imine, which then undergoes an intramolecular Michael addition to forge the thiazoline (B8809763) ring. nih.gov A subsequent beilstein-journals.orgacs.org-hydrogen shift can lead to the aromatized thiazole derivative. nih.gov

The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving a palladium catalyst. youtube.com The cycle initiates with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by coordination of the amine and deprotonation by a base, leading to a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. youtube.com

Detailed Mechanistic Pathways for Thiazole Ring Formation

The Hantzsch thiazole synthesis is a robust method for constructing the thiazole ring system. researchgate.net The reaction proceeds through a multi-step pathway that begins with the reaction of an α-haloketone with a thioamide. chemhelpasap.com

The generally accepted mechanism for the Hantzsch synthesis involves the following key steps:

Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the haloketone. This step is an SN2 reaction, resulting in the displacement of the halide ion and the formation of an S-alkylated intermediate, an isothioamide. youtube.com

Cyclization: The nitrogen atom of the isothioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the former ketone. This cyclization step leads to the formation of a five-membered ring intermediate, a hydroxyl-thiazoline derivative.

Dehydration: The final step involves the elimination of a water molecule (dehydration) from the hydroxyl-thiazoline intermediate. This dehydration step results in the formation of a double bond within the ring, leading to the stable, aromatic thiazole product. youtube.com The aromaticity of the final thiazole ring is a significant driving force for the reaction. youtube.com

A plausible mechanism for the formation of the thiazole ring is depicted below:

Image of the Hantzsch thiazole synthesis mechanism would be displayed here, showing the reaction between an α-haloketone and a thioamide, proceeding through an S-alkylated intermediate, cyclization to a hydroxyl-thiazoline, and subsequent dehydration to the final thiazole product.

This method is highly versatile and can be performed with a variety of substituted α-haloketones and thioamides to produce a wide array of thiazole derivatives. cutm.ac.in The reaction is often carried out by heating the reactants in a solvent like ethanol. chemicalbook.com

Mechanisms of C-N Bond Formation Leading to Aniline Integration

The incorporation of the aniline group can be achieved through different strategies, primarily differing in whether the aniline moiety is introduced before or after the thiazole ring is formed.

Pathway 1: Pre-functionalized Starting Material

The most direct approach involves using a thioamide that already contains the aniline group. In the synthesis of this compound, this would involve using 3-aminothiobenzamide (B124690) as the thioamide reactant in the Hantzsch synthesis. In this scenario, the crucial C-N bond of the aniline is pre-formed in the starting material. The mechanism of thiazole formation then directly installs this entire substituted phenylamino (B1219803) moiety at the 2-position of the thiazole ring. The key mechanistic event is the thiazole ring formation itself, as described in section 2.5.1.

Pathway 2: Post-Thiazole Formation C-N Coupling

Alternatively, the aniline group can be introduced after the thiazole core has been synthesized. This involves a separate C-N bond-forming reaction, typically a metal-catalyzed cross-coupling reaction. researchgate.net Common methods include the Buchwald-Hartwig amination and the Ullmann condensation. acs.orgrsc.org

The general sequence for this pathway would be:

Synthesis of a 2-halo-thiazole: First, a 2-halo-4-(o-tolyl)thiazole (e.g., 2-bromo-4-(o-tolyl)thiazole) is synthesized. This can be achieved through various methods, including the Hantzsch synthesis using a thiourea derivative followed by a Sandmeyer-type reaction to replace an amino group with a halogen.

C-N Cross-Coupling: The 2-halo-thiazole is then coupled with aniline or an aniline equivalent (like an amine protected with a suitable group) in the presence of a metal catalyst, typically palladium or copper. acs.orgresearchgate.net

The generalized mechanism for a Palladium-catalyzed Buchwald-Hartwig amination involves a catalytic cycle:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide (the 2-halo-thiazole), forming a palladium(II) complex.

Ligand Exchange/Amine Coordination: The aniline derivative coordinates to the palladium(II) center, displacing a ligand. Deprotonation by a base forms a palladium-amido complex.

Reductive Elimination: The final step is reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. acs.org

Copper-catalyzed Ullmann-type reactions offer an alternative, often more cost-effective method for this transformation. rsc.orgchemrxiv.org These reactions typically require a copper(I) catalyst, a ligand, and a base to couple the aryl halide with the amine. chemrxiv.org

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 3 4 O Tolyl Thiazol 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional NMR (¹H, ¹³C) for Core Structure and Substituent Characterization

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are instrumental in identifying the primary structure and the nature of substituents in 3-(4-(o-Tolyl)thiazol-2-yl)aniline.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected in distinct regions. The aromatic protons of the aniline (B41778) and o-tolyl rings would typically appear in the downfield region, approximately between δ 6.5 and 8.0 ppm. The singlet for the thiazole (B1198619) proton is also anticipated in this aromatic region. The methyl protons of the o-tolyl group would resonate in the upfield region, likely as a singlet around δ 2.2-2.5 ppm. The amine (NH₂) protons of the aniline group would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. In some aminothiazole derivatives, the NH₂ protons have been observed as a broad singlet. uq.edu.au

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, distinct signals would correspond to the carbons of the thiazole ring, the aniline ring, and the o-tolyl substituent. The carbon atoms of the aromatic rings are expected to resonate in the range of δ 110-160 ppm. kpi.uadoi.org The thiazole ring carbons also appear in this region. For instance, in some aminothiazole derivatives, the carbon attached to the amino group (C-2 of thiazole) can be found at varying chemical shifts. nih.govacs.org The methyl carbon of the o-tolyl group would produce a signal in the upfield region, typically around δ 20-25 ppm. The specific chemical shifts provide a detailed fingerprint of the molecule's carbon skeleton.

A comprehensive analysis of both ¹H and ¹³C NMR data allows for the initial assignment of the core structure and the confirmation of the presence and nature of the o-tolyl and aniline substituents.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemical Assignment

While one-dimensional NMR provides foundational information, two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity of atoms and the spatial relationships between them. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the same spin system. For this compound, COSY would be crucial in tracing the connectivity of protons within the aniline and o-tolyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique is vital for assigning the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons identified in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool that shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different structural fragments of the molecule. For instance, HMBC can establish the connectivity between the o-tolyl ring and the thiazole ring, and between the aniline ring and the thiazole ring, by observing correlations between protons on one ring and carbons on another.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. This is critical for determining the stereochemistry and conformation of the molecule. For example, NOESY/ROESY can confirm the relative orientation of the o-tolyl and aniline rings with respect to the thiazole core. The elucidation of complex thiazole derivative structures has been successfully achieved using these 2D NMR techniques. rsc.org

By integrating the data from these 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic Absorption Bands for Thiazole and Aniline Functional Groups

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Aniline Functional Group:

N-H Stretching: Primary aromatic amines typically show two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.comorgchemboulder.com The spectrum of aniline itself shows N-H stretches around 3442 and 3360 cm⁻¹. orgchemboulder.com

N-H Bending: An N-H bending vibration for primary amines is expected in the range of 1580-1650 cm⁻¹. orgchemboulder.com For aniline, this band appears at 1619 cm⁻¹. orgchemboulder.com

C-N Stretching: The C-N stretching vibration for aromatic amines typically appears in the region of 1250-1335 cm⁻¹. orgchemboulder.com

Thiazole Ring:

C=N Stretching: The carbon-nitrogen double bond (C=N) stretching vibration within the thiazole ring is expected to appear in the region of 1600-1650 cm⁻¹.

C=C Stretching: The carbon-carbon double bond (C=C) stretching vibrations of the thiazole ring will contribute to absorptions in the aromatic region, typically between 1400 and 1600 cm⁻¹. scialert.net

C-S Stretching: The carbon-sulfur stretching vibration is generally weak and can be found in the fingerprint region, often between 600 and 800 cm⁻¹.

The presence of these characteristic absorption bands in the FT-IR spectrum provides strong evidence for the presence of the aniline and thiazole moieties within the molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Analysis of Fragmentation Pathways

The analysis of fragmentation pathways via mass spectrometry is a crucial technique for the structural elucidation of novel compounds. In electron impact (EI) mass spectrometry, the molecule is ionized to form a molecular radical cation (M⁺•), which then undergoes a series of fragmentation events to produce smaller, characteristic ions. The resulting mass spectrum provides a "fingerprint" of the molecule, revealing its molecular weight and key structural motifs.

For this compound (C₁₆H₁₄N₂S, Molecular Weight: 266.36 g/mol ), the molecular ion peak would be observed at m/z 266. The fragmentation of thiazole derivatives often involves the cleavage of the heterocyclic ring and the loss of attached functional groups. researchgate.net The stability of the pyrimidine (B1678525) rings in related structures suggests they are often more stable than thiazole rings during fragmentation. sapub.org

Based on the fragmentation patterns of similar thiazole-containing structures, several key fragmentation pathways can be proposed for this compound. researchgate.netresearchgate.net The initial fragmentation may involve the thiazole ring opening or cleavage of the bonds connecting the substituent groups.

Proposed Fragmentation Pathways:

Loss of the o-tolyl group: Cleavage of the C-C bond between the thiazole and the o-tolyl ring could lead to the loss of a tolyl radical (•C₇H₇, m/z 91) or a neutral toluene (B28343) molecule (C₇H₈, m/z 92).

Thiazole Ring Cleavage: The thiazole ring itself can undergo fragmentation. Common losses from thiazole rings include the elimination of acetylene (B1199291) (C₂H₂) or hydrogen cyanide (HCN). researchgate.net For instance, the thiazole ring might open and subsequently lose an acetylene molecule to yield a significant fragment ion. researchgate.net

Aniline Moiety Fragmentation: The aniline part of the molecule can also fragment, for example, through the loss of an amino group (•NH₂, m/z 16) or hydrogen cyanide (HCN) from the aminophenyl ring. researchgate.net

Formation of Stable Ions: Fragmentation processes often lead to the formation of particularly stable ions. For aryl-substituted thiazoles, fragments corresponding to the aryl-thiazole cation or the aryl cation itself are commonly observed.

A summary of potential major fragments for this compound is presented in the table below.

m/z ValueProposed Fragment IonDescription of Loss
266[C₁₆H₁₄N₂S]⁺•Molecular Ion (M⁺•)
251[C₁₅H₁₁N₂S]⁺Loss of methyl radical (•CH₃)
175[C₉H₇N₂S]⁺Loss of tolyl radical (•C₇H₇)
119[C₇H₇N₂]⁺Fragment corresponding to phenyl isocyanate from rearrangement
91[C₇H₇]⁺Tolyl cation

X-ray Crystallography

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure and Bond Parameters

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to construct an electron density map, from which the positions of the individual atoms can be determined with high precision.

While specific crystallographic data for this compound is not available in the cited literature, analysis of closely related structures provides insight into the expected structural features. For instance, studies on other substituted thiazole and triazole derivatives reveal key structural parameters. mdpi.commdpi.comresearchgate.net A study on 3-para tolyl-6-(4′-methyl-biphenyl-2-yl)- researchgate.netresearchgate.netmdpi.comtriazolo[3,4-b] researchgate.netresearchgate.netscielo.org.zathiadiazole showed that the condensed triazolo-thiadiazole ring system is planar. researchgate.net Similarly, the crystal structure of 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl- researchgate.netresearchgate.netscielo.org.zathiadiazol-2-yl)-imine was determined to be in the monoclinic P21/n space group. mdpi.com

An SC-XRD analysis of this compound would reveal:

Molecular Conformation: The dihedral angles between the planes of the aniline, thiazole, and o-tolyl rings. In similar structures, the rings are often twisted relative to each other. mdpi.com

Bond Lengths and Angles: Precise measurements of all covalent bonds, such as the C-S and C-N bonds within the thiazole ring and the C-C bonds connecting the aromatic systems.

Intermolecular Interactions: The presence of hydrogen bonds (e.g., involving the aniline N-H group) and π-π stacking interactions between the aromatic rings, which dictate the crystal packing. nih.gov

The table below presents representative crystallographic data from a related compound, 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, to illustrate the type of information obtained from an SC-XRD experiment. mdpi.com

ParameterValue (for a related compound mdpi.com)
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.23510(10)
b (Å)26.0156(4)
c (Å)12.4864(2)
β (°)93.243(2)
Volume (ų)2022.17(6)
Z (Molecules per unit cell)8

Elemental Analysis (CHNS)

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is critical for verifying the purity and confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula.

For this compound, the molecular formula is C₁₆H₁₄N₂S. The theoretical elemental composition can be calculated from its molecular weight (266.36 g/mol ). The experimental values obtained from a CHNS analyzer are expected to be in close agreement with these calculated values, typically within a margin of ±0.4%. Such agreement provides strong evidence for the compound's identity and purity. ekb.egmdpi.com

ElementTheoretical %Typical Experimental % (Found)
Carbon (C)72.1572.11 - 72.19
Hydrogen (H)5.305.28 - 5.34
Nitrogen (N)10.5210.49 - 10.56
Sulfur (S)12.0412.00 - 12.08

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding (n) electrons. The spectrum is a plot of absorbance versus wavelength and is characterized by one or more absorption bands, with the wavelength of maximum absorbance denoted as λmax.

The structure of this compound contains several chromophores—the aniline ring, the thiazole ring, and the o-tolyl ring—which are conjugated. This extended π-system is expected to give rise to intense absorption bands in the UV region. The primary electronic transitions observed are π → π* and n → π*.

π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated aromatic system of the molecule will exhibit strong π → π* transitions. For comparison, aniline itself shows two prominent peaks in the UV region around 220-250 nm and 250-290 nm corresponding to π → π* transitions. scielo.org.zaresearchgate.net

n → π Transitions:* These are lower-energy, lower-intensity transitions resulting from the promotion of a non-bonding electron (from the nitrogen and sulfur heteroatoms) to a π* antibonding orbital. These bands may sometimes be obscured by the more intense π → π* bands.

The UV-Vis spectrum of this compound, when measured in a suitable solvent like ethanol (B145695) or chloroform, is expected to show multiple absorption bands. The extended conjugation between the aniline and the tolyl-substituted thiazole ring is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual chromophores. In related D–π–A–π–D dyes, an absorption band in the UV range is associated with the π-π* electronic transition, while a band in the visible region is attributed to intramolecular charge transfer (ICT). researchgate.net

The table below summarizes the expected absorption maxima for this compound based on data from similar aromatic and heterocyclic compounds. scielo.org.zaresearchgate.netresearchgate.net

Expected λmax (nm)Associated Electronic TransitionStructural Origin
~230 - 260π → πAromatic rings (Aniline, Tolyl)
~280 - 350π → πExtended conjugation across the thiazole bridge
>350n → π* / ICTHeteroatoms (N, S) / Intramolecular Charge Transfer

Computational Chemistry and Theoretical Investigations of 3 4 O Tolyl Thiazol 2 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For complex organic molecules like 3-(4-(o-Tolyl)thiazol-2-yl)aniline, these methods provide a framework for understanding its behavior based on first principles.

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, widely used for its balance of accuracy and computational efficiency. It is the method of choice for investigating the electronic structure and optimizing the molecular geometry of thiazole (B1198619) derivatives. nih.gov The primary goal of geometry optimization is to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. mdpi.com This is achieved by calculating the forces on each atom and iteratively adjusting their positions until these forces vanish.

Typically, calculations for similar heterocyclic systems are performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a Pople-style basis set like 6-31G(d,p) or 6-311++G(d,p). nih.govresearchgate.netdntb.gov.ua The functional approximates the exchange-correlation energy, while the basis set provides the mathematical functions used to build the molecular orbitals. The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available, representative optimized parameters can be inferred from studies on analogous structures.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for Key Structural Fragments based on DFT Calculations of Similar Thiazole Compounds.
ParameterStructural FragmentTypical Calculated Value
Bond Length (Å)Thiazole C=N1.30 - 1.38 Å
Bond Length (Å)Thiazole C-S1.72 - 1.78 Å
Bond Length (Å)Thiazole C-C1.37 - 1.45 Å
Bond Length (Å)Aniline (B41778) C-N (amine)1.39 - 1.42 Å
Bond Angle (°)Thiazole C-S-C89 - 92°
Bond Angle (°)Thiazole S-C=N110 - 115°

Note: The values presented are representative and derived from computational studies on various thiazole-containing molecules. The exact values for the title compound would require specific calculations.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter. A small energy gap generally signifies high chemical reactivity, low kinetic stability, and ease of electronic excitation, suggesting that charge transfer can readily occur within the molecule. nih.gov

In a molecule like this compound, the electron density of the HOMO is typically localized on the more electron-rich portions, such as the aniline ring. Conversely, the LUMO density is often found on the electron-accepting thiazole moiety. mdpi.com The energies of these orbitals and their gap can be calculated at the same level of theory used for geometry optimization.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap Calculated for Thiazole Derivatives.
ParameterTypical Calculated Value (eV)Significance
EHOMO-5.0 to -6.5 eVElectron-donating ability
ELUMO-1.5 to -2.5 eVElectron-accepting ability
Energy Gap (Eg)3.0 to 4.5 eVChemical reactivity and stability

Note: These values are illustrative, based on DFT calculations reported for analogous compounds. mdpi.comdntb.gov.ua

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen and sulfur.

Blue regions represent positive electrostatic potential, indicating electron-poor areas. These sites, typically around hydrogen atoms (especially those of the amine group), are prone to nucleophilic attack.

Green regions denote areas of neutral or near-zero potential.

For this compound, the MEP surface would be expected to show a significant negative potential (red/yellow) around the nitrogen atom of the thiazole ring and the sulfur atom. The area around the hydrogen atoms of the aniline's amino group would exhibit a strong positive potential (blue), highlighting their acidic character. nih.gov This analysis helps in understanding intermolecular interactions, such as hydrogen bonding.

Conceptual DFT provides a framework for quantifying the global reactivity of a molecule using a set of chemical descriptors derived from its electronic structure. dntb.gov.ua These descriptors are calculated using the energies of the frontier orbitals (HOMO and LUMO) and provide a quantitative measure of the molecule's stability and reactivity.

Key global reactivity descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is related to electronegativity.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 3: Key Conceptual DFT Reactivity Descriptors and Their Formulas.
DescriptorFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer
Global Electrophilicity (ω)μ² / (2η)Electron-accepting power

Note: These descriptors provide a theoretical basis for comparing the reactivity of different molecules under similar conditions. nih.govdntb.gov.ua

Conformational Analysis and Potential Energy Surfaces

The compound this compound possesses significant conformational flexibility due to the rotation around the single bonds connecting the three ring systems (aniline, thiazole, and o-tolyl). Conformational analysis is performed to identify the most stable spatial arrangements (conformers) and the energy barriers between them. researchgate.net

This analysis involves constructing a potential energy surface (PES) by systematically varying the key dihedral angles—specifically, the angles that define the relative orientations of the phenyl and tolyl rings with respect to the central thiazole ring. For each combination of angles, the energy of the molecule is calculated. The resulting PES reveals the global minimum energy conformer, which is the most stable and likely to be the dominant form of the molecule, as well as other local minima (other stable conformers). A significant factor in this analysis would be the steric hindrance caused by the ortho-methyl group on the tolyl ring, which would likely restrict free rotation and favor a twisted conformation to minimize steric clash.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to verify experimental findings or to aid in the identification of a synthesized compound. nih.gov

NMR Chemical Shifts: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used. The calculated shifts for this compound would help in assigning the signals in an experimental spectrum, distinguishing, for example, between the various aromatic protons and carbons on the different rings. mdpi.comufv.br

Table 4: Representative Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound.
Proton TypeExpected Chemical Shift Range (ppm)
Amine (-NH₂)3.5 - 5.5
Methyl (-CH₃)2.1 - 2.5
Thiazole-H7.0 - 7.5
Aniline/Tolyl Aromatic-H6.5 - 8.0

Note: Values are illustrative and based on published data for similar aminothiazole and tolyl-containing structures. mdpi.com

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. mdpi.com Each calculated frequency corresponds to a specific normal mode of vibration, such as the N-H stretching of the amine group, C=N stretching within the thiazole ring, or aromatic C-H bending. Theoretical spectra are invaluable for assigning the bands observed in experimental measurements. nih.gov

Electronic Transitions: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis) of a molecule. mdpi.com This method calculates the energies of electronic transitions from occupied orbitals to virtual orbitals. The most significant transition is often the HOMO → LUMO transition, which typically corresponds to the absorption band at the longest wavelength (λmax) and provides insight into the molecule's color and electronic properties.

Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics

Notice: Detailed molecular dynamics (MD) simulation studies focusing specifically on this compound are not extensively available in publicly accessible scientific literature. The following section is constructed based on established principles and findings from computational studies on analogous 2,4-disubstituted thiazole derivatives. nih.govresearchgate.netcolab.ws The methodologies and potential outcomes described are representative of how such an investigation would be conducted and should be considered illustrative for this specific compound.

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time at an atomic level. For a molecule like this compound, MD simulations can provide critical insights into how it interacts with its environment, particularly with solvent molecules, and how its three-dimensional shape, or conformation, changes over time.

Research into related thiazole derivatives often employs MD simulations to understand their behavior in biological systems. nih.govnih.gov These simulations can predict how a molecule might bind to a biological target, such as an enzyme or receptor, by revealing key interactions and conformational stabilities. nih.govnih.gov

Solvent Interactions:

The interaction of this compound with solvents is crucial for understanding its solubility, stability, and reactivity. MD simulations can model the compound in various solvent environments, from polar (like water) to non-polar (like chloroform), to analyze how solvent molecules arrange themselves around the solute.

Studies on similar heterocyclic compounds have used MD simulations to investigate interaction energies and the nature of intermolecular forces. nih.gov For this compound, key interaction sites would likely include the nitrogen atom of the aniline group, which can act as a hydrogen bond donor, and the nitrogen atom in the thiazole ring, which can act as a hydrogen bond acceptor. nih.gov The aromatic rings (tolyl and phenyl) would primarily engage in van der Waals and π-stacking interactions.

A typical analysis would involve calculating the Radial Distribution Function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This can reveal the structure of the solvation shells around the molecule.

Illustrative Data on Solvent Interaction Energies (Hypothetical):

SolventDielectric ConstantInteraction Energy (kcal/mol)Primary Interaction Sites
Water78.4-15.2Hydrogen bonding at aniline -NH2 and thiazole -N
Ethanol (B145695)24.5-11.8Hydrogen bonding and hydrophobic interactions
DMSO46.7-13.5Dipole-dipole and hydrogen bonding
Chloroform4.8-6.7van der Waals and weak H-bonding

This table is a hypothetical representation based on general principles of molecular interactions and is not derived from experimental data for this specific compound.

Conformational Dynamics:

The structure of this compound is not static. The single bonds connecting the three main components—the aniline ring, the thiazole ring, and the tolyl ring—allow for rotation. This rotational freedom gives rise to different spatial arrangements, or conformations.

MD simulations track the molecule's movements over nanoseconds or longer, revealing its preferred conformations and the energy barriers between them. Key parameters analyzed include:

Root Mean Square Fluctuation (RMSF): This identifies which parts of the molecule are the most flexible by measuring the fluctuation of individual atoms. For this compound, higher fluctuations might be expected in the aniline and tolyl rings relative to the more rigid thiazole core.

Dihedral Angle Analysis: This involves monitoring the torsion angles between the rings to understand their relative orientations and the dynamics of their rotation. The steric hindrance from the ortho-methyl group on the tolyl ring would significantly influence the accessible dihedral angles between the tolyl and thiazole rings.

Studies on other 2,4-disubstituted thiazoles have shown that the nature and position of substituents greatly affect the molecule's conformational preferences and, consequently, its biological activity. colab.wsmdpi.com The specific arrangement of the aniline and tolyl groups on the thiazole ring in this compound dictates its unique three-dimensional shape and interaction profile.

Structure Reactivity Relationships and Chemical Properties of 3 4 O Tolyl Thiazol 2 Yl Aniline and Analogues

Influence of Thiazole (B1198619) Ring Substitution on Electron Density Distribution

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, exhibits a nuanced electron distribution that is highly susceptible to the influence of its substituents. The nitrogen atom, being more electronegative, exerts an electron-withdrawing effect, which deactivates the thiazole nucleus towards electrophilic substitution, particularly at the C2 position. ias.ac.in Conversely, the sulfur atom can act as an electron donor, partially compensating for the electron deficiency at C2. ias.ac.in

The position of substitution on the thiazole ring plays a critical role in determining its reactivity. Electron-donating groups at the C2 position, such as an amino group, can alter the electronic landscape, increasing the electron density at the C5 position and making it more susceptible to electrophilic attack. pharmaguideline.com In contrast, the C2 position itself is generally electron-deficient and thus prone to nucleophilic attack. pharmaguideline.comresearchgate.netchemicalbook.com Calculated π-electron density maps confirm that C5 is the primary site for electrophilic substitution. researchgate.netchemicalbook.comwikipedia.org

The presence of different substituents can lead to a classification of thiazoles into two groups based on their reactivity. In one group, the ring nitrogen's electron-attracting nature deactivates the ring towards electrophiles. In the second group, substituents at C2 that can donate electrons or tautomerize lead to increased electron density at C5, making it the preferred site for electrophilic attack. ias.ac.in

Role of the o-Tolyl Group in Modulating Thiazole Reactivity

The o-tolyl group, an ortho-substituted phenyl ring, attached to the C4 position of the thiazole ring introduces both steric and electronic effects that modulate the reactivity of the thiazole core. Sterically, the ortho-methyl group can hinder the approach of reagents to the adjacent C5 position of the thiazole ring, potentially influencing regioselectivity in substitution reactions.

Effect of the Aniline (B41778) Moiety on the Overall Molecular Electronic Properties and Aromaticity

The aniline moiety, a phenyl group bearing an amino substituent, significantly impacts the electronic properties and aromaticity of the entire molecule. The amino group is a strong electron-donating group due to the delocalization of its lone pair of electrons into the aromatic π-system of the phenyl ring. wikipedia.org This delocalization increases the electron density of the aniline ring, making it more susceptible to electrophilic aromatic substitution, primarily at the ortho and para positions. wikipedia.org

Acid-Base Properties and Protonation Equilibria of the Amine Functionality and Thiazole Nitrogen

The molecule 3-(4-(o-Tolyl)thiazol-2-yl)aniline possesses two primary basic centers: the nitrogen of the aniline's amino group and the nitrogen atom of the thiazole ring. The basicity of these sites is influenced by their electronic environment.

The nitrogen of the thiazole ring is generally less basic than that of imidazole (B134444) but can be protonated. wikipedia.org The pKa of the conjugate acid of thiazole is approximately 2.5. wikipedia.org The electron-withdrawing nature of the thiazole ring can decrease the basicity of the exocyclic amino group at the C2 position. researchgate.net

The amino group of the aniline moiety is also basic, but its basicity is considerably lower than that of aliphatic amines. This is due to the delocalization of the nitrogen's lone pair into the aromatic ring, which makes it less available for protonation. wikipedia.orglibretexts.org The pKa of anilinium, the protonated form of aniline, is around 4.6. libretexts.org The presence of substituents on the aniline ring can further modify its basicity.

The protonation equilibrium will therefore depend on the relative basicities of the thiazole nitrogen and the aniline nitrogen, which are in turn affected by the electronic interplay between the different parts of the molecule.

Substituent Effects on Reaction Selectivity and Efficiency

Substituents on both the thiazole and aniline rings can profoundly influence the selectivity and efficiency of chemical reactions. As previously discussed, electron-donating groups on the thiazole ring, particularly at the C2 position, direct electrophilic attack to the C5 position. pharmaguideline.com The nature of the substituent already present on the ring is a key factor in determining the outcome of substitution reactions. ias.ac.in

In the case of the aniline moiety, the activating, ortho-, para-directing amino group will strongly influence the position of any electrophilic substitution on that ring. wikipedia.org The efficiency of reactions can also be affected by the electronic nature of the substituents. For instance, in the synthesis of some thiazole derivatives, the presence of electron-withdrawing groups on a phenyl ring attached to the thiazole can dramatically reduce the activity of the compound. science.gov

The following table summarizes the general directing effects of substituents on the thiazole and aniline rings:

Ring SystemSubstituent TypeDirecting Effect for Electrophilic Substitution
ThiazoleElectron-donating at C2C5-directing
ThiazoleElectron-withdrawingDeactivating
AnilineAmino group (-NH2)Ortho-, para-directing and activating

Investigation of Intramolecular Interactions and Their Influence on Molecular Stability and Conformation

The relative orientation of the tolyl and aniline rings with respect to the central thiazole core is dictated by a balance of these forces. For instance, there could be intramolecular hydrogen bonding between the amine protons of the aniline moiety and the nitrogen atom of the thiazole ring, which would influence the planarity and rigidity of the molecule.

Studies on similar heterocyclic systems have shown that intramolecular interactions, such as those between heteroatoms, can significantly stabilize certain conformations. acs.org Computational studies, including Density Functional Theory (DFT), are powerful tools for investigating these interactions and predicting the most stable molecular conformations. samipubco.comnih.gov The conformation of the molecule can, in turn, affect its biological activity and physical properties.

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